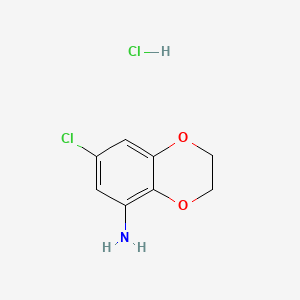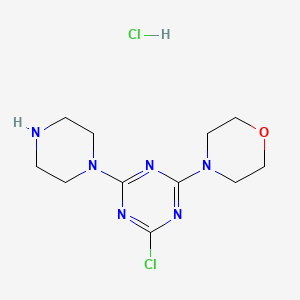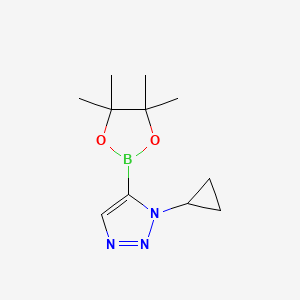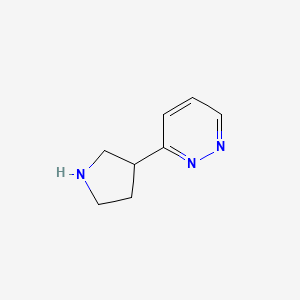
2-bromo-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole is a heterocyclic compound that features a bromine atom, a pyrazole ring, and a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid hydrazide with carbon disulfide and bromine. The reaction conditions often include the use of a base such as potassium hydroxide or sodium hydroxide to facilitate the formation of the thiadiazole ring. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Cyclization Reactions: The compound can be used as a precursor for the synthesis of more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted thiadiazoles.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield thiols or amines, depending on the specific reaction pathway.
Aplicaciones Científicas De Investigación
2-bromo-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the design of anti-inflammatory, antimicrobial, and anticancer drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-bromo-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The pyrazole and thiadiazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-5-(hydroxymethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-3-sulfonamide: This compound shares the pyrazole and bromine functionalities but differs in the presence of a furan ring and a sulfonamide group.
3(5)-Substituted Pyrazoles: These compounds have similar pyrazole rings but differ in the substituents attached to the ring.
Uniqueness
2-bromo-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole is unique due to the combination of the bromine atom, pyrazole ring, and thiadiazole ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C6H5BrN4S |
|---|---|
Peso molecular |
245.10 g/mol |
Nombre IUPAC |
2-bromo-5-(1-methylpyrazol-4-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H5BrN4S/c1-11-3-4(2-8-11)5-9-10-6(7)12-5/h2-3H,1H3 |
Clave InChI |
GGKYSPYUQXSBHX-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=NN=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(Benzyloxy)phenyl]propan-2-ol](/img/structure/B13461562.png)

![Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13461580.png)
![2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride](/img/structure/B13461593.png)
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13461600.png)

![(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoicacid](/img/structure/B13461610.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)

![tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate](/img/structure/B13461619.png)
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461624.png)

